molecular formula C16H13N3O2S B2490984 (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide CAS No. 469873-02-7

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2490984
CAS No.: 469873-02-7
M. Wt: 311.36
InChI Key: SQVFWXCAJMVQRY-FMIVXFBMSA-N
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Description

The compound "(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide" belongs to the α,β-unsaturated carbonyl family, characterized by a conjugated enamide backbone. Its structure includes:

  • A cyano group at the α-position, enhancing electron-withdrawing properties and reactivity.
  • An acetylamino phenyl substituent on the amide nitrogen, influencing solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11(20)18-13-4-6-14(7-5-13)19-16(21)12(10-17)9-15-3-2-8-22-15/h2-9H,1H3,(H,18,20)(H,19,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVFWXCAJMVQRY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The Knoevenagel reaction employs thiophene-2-carbaldehyde (1) and N-(4-aminophenyl)acetamide (2) in the presence of cyanoacetic acid (3) under acidic conditions:

$$
\ce{Thiophene-2-carbaldehyde + Cyanoacetic acid ->[\text{piperidine}] \alpha,\beta\text{-unsaturated nitrile intermediate}}
$$

Critical parameters:

  • Solvent: Ethanol/water (4:1) mixture
  • Catalyst: 0.2 eq. piperidine
  • Temperature: 80°C reflux
  • Reaction time: 12-16 hours

The intermediate undergoes subsequent amidation with 4-(acetylamino)aniline using diethyl cyanophosphonate (DECP) as coupling agent:

$$
\ce{\alpha,\beta\text{-unsaturated nitrile} + 4-(Acetylamino)aniline ->[\text{DECP, DIPEA}] Target\,Compound}
$$

Yield optimization data:

Step Yield (%) Purity (HPLC) E:Z Ratio
1 78 92 85:15
2 65 95 >99:1

Horner-Wadsworth-Emmons Olefination Strategy

Phosphonate Ester Preparation

Synthesis of dimethyl (2-cyano-1-(thiophen-2-yl)vinyl)phosphonate (4) via Arbuzov reaction:

$$
\ce{Thiophene-2-carbonyl chloride + Trimethyl phosphite ->[\text{140°C}] Phosphonate\,ester}
$$

Characterization data:

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 7.65 (d, J=15.6 Hz, 1H), 7.45 (dd, J=5.1, 1.2 Hz, 1H), 7.12 (dd, J=3.7, 1.2 Hz, 1H), 6.99 (dd, J=5.1, 3.7 Hz, 1H), 3.85 (d, J=3.2 Hz, 6H)
  • $$ ^{31}\text{P NMR} $$: 22.4 ppm

Olefination with 4-(Acetylamino)benzaldehyde

Reaction of phosphonate ester (4) with 4-(acetylamino)benzaldehyde (5) under basic conditions:

$$
\ce{Phosphonate\,ester + 4-(Acetylamino)benzaldehyde ->[\text{NaH, THF}] Target\,Compound}
$$

Optimized conditions:

  • Base: 1.2 eq. sodium hydride
  • Solvent: Anhydrous THF
  • Temperature: 0°C to room temperature
  • Reaction time: 8 hours

Comparative yield data:

Base Yield (%) E:Z Ratio
NaH 82 93:7
KOtBu 75 89:11
LiHMDS 68 84:16

Stepwise Coupling Methodology

Synthesis of (2E)-2-cyano-3-(thiophen-2-yl)acrylic Acid

Formation of the α,β-unsaturated acid via catalytic Wittig reaction:

$$
\ce{Thiophene-2-carbaldehyde + Cyanoacetic\,acid ->[\text{PPh3, CBr4}] Acrylic\,acid\,derivative}
$$

Reaction specifics:

  • Reagent ratio: 1:1.2 aldehyde:cyanoacetic acid
  • Catalyst: 10 mol% triphenylphosphine
  • Solvent: Dichloromethane
  • Temperature: 0°C to RT

Amide Coupling with 4-(Acetylamino)aniline

Activation of the acrylic acid (6) using EDCl/HOBt system:

$$
\ce{Acrylic\,acid + 4-(Acetylamino)aniline ->[\text{EDCl, HOBt}] Target\,Compound}
$$

Coupling agent comparison:

Reagent System Yield (%) Reaction Time (h)
EDCl/HOBt 88 6
DCC/DMAP 79 8
DECP 83 5

Stereochemical Control and Purification

Isomer Separation Techniques

Chromatographic resolution of E/Z isomers using:

HPLC conditions:

  • Column: Chiralpak IC (250 × 4.6 mm, 5 μm)
  • Mobile phase: Hexane/ethanol (85:15)
  • Flow rate: 1.0 mL/min
  • Detection: UV 254 nm

Crystallization optimization:

Solvent System Recovery (%) E:Z Purity
EtOAc/hexane 72 99.5:0.5
MeOH/H2O 65 98.2:1.8
Acetone 58 97.0:3.0

Scalability and Industrial Considerations

Process Intensification Parameters

Parameter Lab Scale (10g) Pilot Scale (1kg)
Cycle time 48h 56h
Overall yield 61% 58%
Purity spec >98% >99%
E-factor 32 28

Key findings:

  • Continuous flow hydrogenation improves E:Z ratio to 96:4 at 10 bar H₂ pressure
  • Microwave-assisted coupling reduces reaction time from 8h to 45min

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under catalytic hydrogenation conditions.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide exhibits several significant biological activities:

1. Antimicrobial Activity
Preliminary studies suggest that derivatives of related structures display notable antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds has been reported around 256 µg/mL, indicating potential for development as an antimicrobial agent .

2. Cytotoxicity
Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. Compounds with similar structures have demonstrated selective cytotoxicity toward human cancer cells while sparing normal cells, suggesting a potential role in cancer therapy .

3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For instance, similar compounds have been noted to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .

Case Studies

Several studies have explored the applications of this compound and its derivatives:

1. Antioxidant and Antibacterial Activities
A study synthesized ethyl derivatives of cyano-substituted thiophenes and evaluated their antioxidant and antibacterial activities. Among these compounds, those with specific substitutions showed enhanced activity against bacterial strains and significant antioxidant properties .

2. Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties through mechanisms involving apoptosis induction in cancer cells. These findings support further investigation into its potential as a therapeutic agent in oncology .

3. Neuroprotective Effects
Another area of interest is the neuroprotective potential of related compounds, particularly their ability to modulate neurotransmitter systems and protect against neurodegenerative processes. This suggests avenues for developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context.

Biological Activity

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound notable for its complex structure, which includes an acetylamino group, a cyano group, and a thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Structural Characteristics

The compound's IUPAC name is (E)-N-(4-acetamidophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide. Its molecular formula is C16H13N3O2S, and it has a molecular weight of 313.36 g/mol. The structure can be represented as follows:

C16H13N3O2S\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{O}_{2}\text{S}

Synthesis Pathways

The synthesis typically involves multi-step organic reactions. A common route starts with the acetylation of 4-aminobenzonitrile to yield N-(4-cyanophenyl)acetamide, which is then subjected to a Knoevenagel condensation with thiophene-2-carbaldehyde in the presence of a base like piperidine.

Reaction Mechanisms

The compound can undergo various chemical reactions:

  • Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The cyano group can be reduced to an amine under catalytic hydrogenation conditions.
  • Substitution : The acetylamino group can participate in nucleophilic substitution reactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The following table summarizes the growth inhibition effects observed:

CompoundGI50 (µM)Cell Line
Doxorubicin0.0428 ± 0.0082MCF-7
This compound10.8 ± 0.6MCF-7
(Other compounds)VariesNCI-H460

These results suggest that the compound may have selective cytotoxicity towards certain tumor types, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies have indicated that it may inhibit the growth of certain bacterial strains, although more comprehensive studies are needed to establish its efficacy and mechanism of action in this context.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways.

Enzyme Inhibition Studies

Initial findings suggest that the compound may inhibit key enzymes related to cancer cell metabolism. For instance, it could potentially interfere with pathways involving cyclooxygenase or other enzymes critical for tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar molecules reported in the literature, focusing on substituents, physical properties, synthesis, and biological activity.

Substituent Variations and Physicochemical Properties

Compound Name Key Substituents Melting Point (°C) Yield (%) Molecular Weight Key Spectral Data (EI-MS/NMR) References
30a 4-(Morpholin-4-yl)phenyl 296–298 69.96 404.62 m/z: 404.62 [M⁺]; 1H/13C NMR shifts consistent with enamide and morpholine
30b 4-(Morpholin-4-yl)phenyl (tetrahydrobenzothiophene) 246–248 69.05 418.81 m/z: 418.81 [M⁺]; Cyclopenta[b]thiophene ring confirmed via NMR
2a () Phenyl, 3-(trifluoromethyl)phenyl 154–157 69 337.3 HR-MS: [M+H]⁺ 338.1; Aromatic proton shifts at δ 7.2–7.8
31a () 4-(4-Methylpiperazin-1-yl)phenyl 254–256 69.45 433.60 m/z: 433.60 [M⁺]; Piperazine protons at δ 2.4–3.1
Compound 15 () 4-(Chloro-fluorobenzyloxy)phenyl, 4-methoxyphenyl 171–173 N/A 411.85 Cl and F substituents confirmed via elemental analysis
Compound 13 () 4-Nitrophenyl (thiophene-linked) N/A N/A 339.37 InChIKey: GWDPGOVNDUNFGN-JLHYYAGUSA-N; Nitro group IR at 1520 cm⁻¹
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The cyano group in the target compound and trifluoromethyl substituents in analogs enhance electrophilicity, critical for Michael addition reactions (e.g., antimicrobial activity) .
  • Aromatic Substituents: Morpholine and piperazine rings (30a, 31a) improve solubility and hydrogen-bonding capacity, as evidenced by their higher melting points (~250–300°C) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with substituted aromatic intermediates. For example, coupling reactions between cyanoacrylamide derivatives and thiophene-containing precursors are common. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP to activate carboxylic acid intermediates.
  • Stereochemical control : Maintain reaction temperatures below 40°C to favor the (2E)-configuration, as higher temperatures may lead to isomerization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction efficiency.
  • Catalytic systems : Transition metal catalysts (e.g., Pd for cross-coupling) improve selectivity for thiophen-2-yl incorporation .
    • Yield optimization : Monitor reaction progress via TLC or HPLC. Quenching side reactions (e.g., hydrolysis of the cyano group) by maintaining anhydrous conditions can improve yields to >70% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • 1H/13C NMR : Confirm the (2E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons). The thiophen-2-yl group shows distinct aromatic signals at δ 6.8–7.5 ppm .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the acetamidophenyl and cyano groups .
  • High-Resolution Mass Spectrometry (HR-MS) : Validate the molecular formula (C15H14N2O2S) with <2 ppm error .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products under acidic/basic conditions .

Q. How does the presence of the cyano and thiophen-2-yl groups influence the compound's electronic properties and reactivity?

  • Methodological Answer :

  • Cyano group (-C≡N) :
  • Acts as a strong electron-withdrawing group, polarizing the α,β-unsaturated carbonyl system and enhancing electrophilicity for nucleophilic additions .
  • Stabilizes intermediates in Michael addition reactions, critical for derivatization .
  • Thiophen-2-yl group :
  • Contributes π-electron density via sulfur’s lone pairs, enabling charge-transfer interactions in crystal packing (observed in X-ray studies) .
  • Enhances solubility in non-polar solvents, facilitating biological membrane penetration .

Advanced Research Questions

Q. What computational methods are suitable for predicting the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. The cyano group lowers LUMO energy, making the compound susceptible to nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous and lipid environments to assess bioavailability .
  • X-ray Crystallography : Refine crystal structures using SHELXL (space group P21/c, Z=4) to resolve hydrogen-bonding networks (e.g., N-H···O=C interactions) .

Q. How can discrepancies in biological activity data between in vitro and in vivo models be systematically addressed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure metabolic stability using liver microsomes. The thiophen-2-yl group may undergo CYP450-mediated oxidation, reducing in vivo efficacy .
  • Formulation Adjustments : Encapsulate the compound in liposomes to improve plasma half-life, as observed in HDAC inhibitor studies .
  • Dose-Response Calibration : Conduct MTD (Maximum Tolerated Dose) assays in xenograft models to align in vitro IC50 values with therapeutic in vivo concentrations .

Q. What strategies are recommended for resolving contradictory crystallographic data arising from polymorphic forms?

  • Methodological Answer :

  • Polymorph Screening : Recrystallize from solvent mixtures (e.g., ethanol/water) to isolate stable forms. Monitor phase transitions via DSC .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices. For monoclinic systems (β ≈ 94.8°), adjust HKLF5 parameters to deconvolute merged reflections .
  • Synchrotron Radiation : Collect high-resolution data (d-spacing <0.8 Å) to resolve disorder in the thiophene ring .

Q. How can the compound's stability under various pH and temperature conditions be quantitatively assessed?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor cyano group hydrolysis via IR (loss of νC≡N at 2200 cm⁻¹) .
  • Thermal Stress : Heat samples to 80°C for 48 hours. Detect E→Z isomerization via HPLC retention time shifts .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C .

Q. What are the critical considerations in designing structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modifications :
  • Replace thiophen-2-yl with furan or pyridine to assess heterocycle effects on target binding .
  • Introduce electron-donating groups (e.g., -OCH3) on the acetamidophenyl ring to modulate HDAC inhibition .
  • Bioisosteric Replacements : Substitute the cyano group with -CF3 to evaluate metabolic stability .
  • 3D-QSAR Models : Align derivatives using CoMFA/CoMSIA to correlate steric/electrostatic fields with IC50 values .

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